1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone
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Overview
Description
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound characterized by the presence of a thiazepane ring, a naphthalene moiety, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an epoxide under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.
Attachment of the Naphthalene Moiety: The naphthalene moiety can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a naphthalene derivative and a suitable catalyst.
Formation of the Ketone Functional Group: The ketone functional group can be introduced through an oxidation reaction using reagents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide) under acidic or basic conditions.
Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) under anhydrous conditions.
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or organometallic compounds (e.g., Grignard reagents) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound may intercalate with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalene moiety.
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring instead of a naphthalene moiety.
Uniqueness
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-(naphthalen-1-yl)ethanone is unique due to the presence of both a thiazepane ring and a naphthalene moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-naphthalen-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c25-23(17-20-11-6-10-18-7-4-5-12-21(18)20)24-14-13-22(28(26,27)16-15-24)19-8-2-1-3-9-19/h1-12,22H,13-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUSSOJWSLOKIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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